molecular formula C18H29N3O2S B2476961 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane CAS No. 876723-17-0

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane

Cat. No. B2476961
CAS RN: 876723-17-0
M. Wt: 351.51
InChI Key: QEZNHRRNTZWBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane, also known as Das-181, is a novel antiviral drug that has been developed to target influenza viruses. The drug has been shown to be effective against a broad range of influenza strains, including those that are resistant to current antiviral drugs.

Mechanism of Action

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane works by targeting the sialic acid receptors on the surface of influenza viruses. The drug cleaves the sialic acid receptors, preventing the virus from attaching to host cells and replicating. This mechanism of action is different from current antiviral drugs, which target the viral proteins directly.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in preclinical and clinical studies. The drug is well-tolerated and does not cause significant adverse effects in humans. In addition, this compound has been shown to have a high specificity for influenza viruses, with minimal activity against other viruses.

Advantages and Limitations for Lab Experiments

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane has several advantages for lab experiments. The drug is easy to synthesize, has a high purity, and can be stored for long periods of time. In addition, this compound has a low risk of developing drug resistance, making it an attractive candidate for long-term use. However, one limitation of this compound is that it is not effective against all influenza strains, and further research is needed to determine its efficacy against emerging strains.

Future Directions

There are several future directions for research on 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane. One area of research is to determine the efficacy of the drug against emerging influenza strains, such as avian influenza. In addition, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of influenza. Another area of research is to investigate the potential use of this compound for the prevention of influenza, such as in high-risk populations. Finally, research is needed to determine the safety and efficacy of this compound in pediatric populations.
Conclusion:
This compound is a novel antiviral drug that has shown promising results in preclinical and clinical studies for the treatment of influenza. The drug has a unique mechanism of action and a low risk of developing drug resistance, making it an attractive candidate for long-term use. Further research is needed to determine its efficacy against emerging influenza strains and its potential use for prevention.

Synthesis Methods

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane is synthesized through a multi-step process that involves the reaction of 4-(2,3-dimethylphenyl)piperazine with 1,4-bis(chlorosulfonyl)butane. The resulting product is then treated with sodium hydroxide to yield this compound. The synthesis method has been optimized to produce high yields of the drug with high purity.

Scientific Research Applications

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane has been extensively studied in preclinical and clinical trials for its antiviral activity against influenza viruses. The drug has been shown to be effective against a broad range of influenza strains, including those that are resistant to current antiviral drugs. In addition, this compound has been shown to have a low risk of developing drug resistance, making it an attractive candidate for the treatment of influenza.

properties

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c1-16-8-7-9-18(17(16)2)19-12-14-21(15-13-19)24(22,23)20-10-5-3-4-6-11-20/h7-9H,3-6,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZNHRRNTZWBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.